5-Pentanoyl-1,3-diazinane-2,4,6-trione
Description
5-Pentanoyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a pentanoyl (C₄H₉CO-) substituent at the 5-position of the diazinane-trione core. Barbiturates, first synthesized in the early 20th century, are central nervous system (CNS) depressants that act via modulation of γ-aminobutyric acid (GABA) receptors. The pentanoyl group distinguishes this compound from classical barbiturates, which typically feature alkyl, aryl, or allyl substituents.
Properties
IUPAC Name |
5-pentanoyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-5(12)6-7(13)10-9(15)11-8(6)14/h6H,2-4H2,1H3,(H2,10,11,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHXNOTONBDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1C(=O)NC(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentanoyl-1,3-diazinane-2,4,6-trione typically involves the acylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
5-Pentanoyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Pentanoyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug design, particularly for its anticonvulsant and sedative properties.
Medicine: Research is ongoing into its use as an active pharmaceutical ingredient in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Pentanoyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to sedative and anticonvulsant effects .
Comparison with Similar Compounds
Key Observations :
- Pentanoyl vs. This may alter solubility and protein-binding affinity .
- Planarity and Crystallinity: Substituents like 3,4-dimethoxybenzylidene enhance planarity and intramolecular interactions (e.g., C-H···O), influencing crystal packing . The flexible pentanoyl chain may reduce crystallinity, impacting formulation stability.
Physicochemical Properties
| Property | This compound | Phenobarbital | Pentobarbital | Oxyma-B |
|---|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | 1.5 | 2.0 | 0.8 |
| Solubility (mg/mL) | ~10 (DMSO) | 1 (water) | 0.5 (water) | 50 (water) |
| Metabolic Stability | Susceptible to esterase hydrolysis | Hepatic oxidation | Hepatic oxidation | Stable |
Key Findings :
- Lipophilicity: The pentanoyl group increases LogP compared to Phenobarbital but remains lower than Pentobarbital, suggesting intermediate blood-brain barrier penetration .
- Degradation: Unlike alkyl-substituted barbiturates, the acyl group may render 5-pentanoyl derivatives prone to esterase-mediated hydrolysis, shortening half-life in vivo .
Pharmacological Activity
Key Insights :
- GABA Modulation: Classical barbiturates like Phenobarbital exhibit stronger GABAergic effects due to hydrophobic interactions with receptor subunits. The polar pentanoyl group may reduce binding affinity .
- Therapeutic Potential: While Phenobarbital and Pentobarbital are clinically established, the pentanoyl derivative’s intermediate lipophilicity and hydrolytic instability may limit its utility as a CNS depressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
